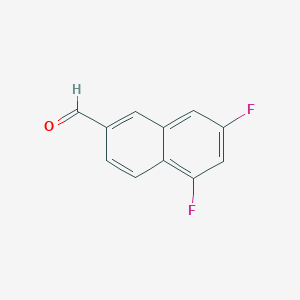
5,7-Difluoro-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-2-naphthaldehyde: is an organic compound that belongs to the class of naphthaldehydes, which are derivatives of naphthalene containing an aldehyde functional group. The presence of fluorine atoms at the 5 and 7 positions of the naphthalene ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction using difluoro (phenylsulfanyl) methane as a fluorinating agent, followed by formylation using reagents such as dichloromethyl methyl ether and a Lewis acid like tin(IV) chloride .
Industrial Production Methods: Industrial production of 5,7-Difluoro-2-naphthaldehyde may involve large-scale electrophilic fluorination and formylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as methylthiolate ion in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: 5,7-Difluoro-2-naphthoic acid.
Reduction: 5,7-Difluoro-2-naphthyl alcohol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,7-Difluoro-2-naphthaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the study of fluorine’s effects on chemical reactivity and stability .
Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of these derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 4-Fluoro-1-naphthaldehyde
- 4-Fluoro-2-naphthaldehyde
- 1-Fluoro-2-naphthaldehyde
- 1-Fluoronaphthalene
Comparison: 5,7-Difluoro-2-naphthaldehyde is unique due to the presence of two fluorine atoms at specific positions on the naphthalene ring. This dual fluorination can significantly alter the compound’s chemical and physical properties compared to its mono-fluorinated counterparts.
Properties
Molecular Formula |
C11H6F2O |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
5,7-difluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2O/c12-9-4-8-3-7(6-14)1-2-10(8)11(13)5-9/h1-6H |
InChI Key |
YXJSGYKLKTVGAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















